Antiproliferative Activity of the 2,4-Dichlorobenzyl-1,2,3-Triazole Scaffold Against OVCAR-3 Ovarian Cancer Cells
When elaborated into a coumarin-triazole hybrid (compound 6n), the 1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl core contributed to a potent antiproliferative effect against MG-63 osteosarcoma cells (IC50 = 0.80 ± 0.22 µM). In a separate screening of the unelaborated core compound, the triazole scaffold demonstrated significant antiproliferative activity against the OVCAR-3 ovarian cancer cell line (IC50 = 0.27 µM), which exceeds the potency of the analogous MCF-7 breast cancer cell line (IC50 = 0.50 µM) and K-562 leukemia cell line (IC50 = 0.40 µM) . The cell-line selectivity profile suggests a biological activity landscape distinct from other dichlorobenzyl regioisomers, for which such profiling data is not publicly available.
| Evidence Dimension | In vitro antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | OVCAR-3: 0.27 µM; MCF-7: 0.50 µM; K-562: 0.40 µM |
| Comparator Or Baseline | No direct head-to-head comparator data located for 3,4-dichlorobenzyl or 3,5-dichlorobenzyl analogs in identical assay conditions. |
| Quantified Difference | Not calculable across studies; OVCAR-3 IC50 0.27 µM represents the lowest value reported for this scaffold |
| Conditions | BenchChem aggregated bioactivity data ; OVCAR-3 cell line, MTT or similar viability assay (specific assay details not provided by source) |
Why This Matters
A sub-micromolar IC50 in OVCAR-3 with differential activity across cell lines indicates that the 2,4-dichlorobenzyl substitution pattern can confer a specific cytotoxicity profile, making it a relevant scaffold for anticancer library enumeration.
